rel-(1R,2R,5S)-Bicyclo[3.1.0]hexan-2-ol
Description
Structural Significance and Chirality of the Bicyclo[3.1.0]hexane System
The paramount importance of the bicyclo[3.1.0]hexane scaffold lies in its conformational rigidity. acs.org Unlike flexible six-membered rings, the fused cyclopropane (B1198618) ring locks the cyclopentane (B165970) portion into a specific conformation, often described as a stable boat-like or envelope shape. This conformational restriction is a powerful tool in drug design, as it allows for the precise positioning of functional groups to optimize interactions with biological receptors. cas.org
The fusion of the two rings creates multiple stereocenters, leading to a variety of possible stereoisomers. The inherent chirality of many bicyclo[3.1.0]hexane derivatives makes them valuable as chiral building blocks in the synthesis of complex, enantiomerically pure molecules. nih.gov The high ring strain of these bicyclic systems not only influences their conformation but also makes them valuable synthetic intermediates for various chemical transformations. semanticscholar.org
The Unique Stereochemical Configuration of rel-(1R,2R,5S)-Bicyclo[3.1.0]hexan-2-ol
The nomenclature "this compound" specifies the relative configuration of the stereocenters in the molecule. The "rel" descriptor indicates that the compound is a racemic mixture of the (1R,2R,5S) enantiomer and its non-superimposable mirror image, the (1S,2S,5R) enantiomer. In the (1R,2R,5S) configuration, the hydrogen atoms at the bridgehead carbons (C1 and C5) are on the same face of the five-membered ring (cis-fused). The hydroxyl group at C2 is positioned trans to the cyclopropane ring.
This specific stereochemical arrangement is crucial for its function as a synthetic building block, dictating the spatial orientation of the hydroxyl group and influencing the outcome of subsequent chemical reactions. evitachem.com
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₀O | evitachem.com |
| Molecular Weight | 98.14 g/mol | evitachem.com |
| CAS Number | 822-59-3 | evitachem.com |
| Appearance | Colorless liquid or solid | evitachem.com |
| XLogP3 | 0.7 | chem960.com |
| Hydrogen Bond Donor Count | 1 | chem960.com |
| Hydrogen Bond Acceptor Count | 1 | chem960.com |
| Rotatable Bond Count | 0 | chem960.com |
| Exact Mass | 98.073164938 g/mol | chem960.com |
| Topological Polar Surface Area | 20.2 Ų | chem960.com |
Research Landscape and Academic Interest in Bicyclo[3.1.0]hexan-2-ol Derivatives
The academic and industrial interest in bicyclo[3.1.0]hexan-2-ol and its derivatives is primarily driven by their application as conformationally restricted scaffolds in the design of biologically active molecules. semanticscholar.orgrsc.org By locking a molecule into a specific shape, researchers can probe the bioactive conformation required for binding to a particular enzyme or receptor.
A significant area of research involves the use of the bicyclo[3.1.0]hexane system as a carbocyclic analogue of ribose in nucleosides. acs.org Replacing the flexible sugar ring with this rigid scaffold can lead to nucleoside analogues with enhanced potency and selectivity for specific adenosine (B11128) receptor subtypes. acs.org
Furthermore, derivatives of bicyclo[3.1.0]hexane have been instrumental in developing highly selective inhibitors for neurotransmitter transporters. For instance, by incorporating the bicyclo[3.1.0]hexane backbone, researchers have successfully developed a potent and selective inhibitor for the betaine/GABA transporter-1 (BGT-1), which is a target for neurological disorders. nih.gov The synthesis of such compounds often utilizes precursors like This compound or related ketones. nih.govevitachem.com
The synthesis of this class of compounds can be achieved through various methods, including the intramolecular cyclopropanation of epoxy alkenes or the reduction of the corresponding bicyclo[3.1.0]hexan-2-one. evitachem.comacs.org The development of efficient and scalable synthetic routes to these chiral building blocks remains an active area of research. acs.org
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| (1R,2R,5S)-Bicyclo[3.1.0]hexan-2-ol |
| (1S,2S,5R)-Bicyclo[3.1.0]hexan-2-ol |
| (R)-1,2-epoxyhex-5-ene |
| Bicyclo[3.1.0]hexan-2-one |
| Crispatene |
| Cycloeudesmol |
| Laurinterol |
| (R)-epichlorohydrin |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,2R,5S)-bicyclo[3.1.0]hexan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c7-6-2-1-4-3-5(4)6/h4-7H,1-3H2/t4-,5+,6+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXESCHCZVDAYPL-KVQBGUIXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H]2[C@@H]1C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90473401 | |
| Record name | AG-G-94544 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90473401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
741676-78-8 | |
| Record name | AG-G-94544 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90473401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Elucidation of Reaction Mechanisms in Bicyclo 3.1.0 Hexane Transformations
Mechanistic Pathways of Bicyclo[3.1.0]hexane Ring Formation
The construction of the bicyclo[3.1.0]hexane skeleton can be achieved through various synthetic strategies, with intramolecular cyclopropanation being a prominent and mechanistically insightful approach. One of the most effective methods for the synthesis of trans-bicyclo[3.1.0]hexan-2-ols, including the specific target compound rel-(1R,2R,5S)-bicyclo[3.1.0]hexan-2-ol, involves the intramolecular cyclopropanation of unsaturated terminal epoxides. organic-chemistry.orgacs.org
A key transformation in this regard is the treatment of (R)-1,2-epoxyhex-5-ene with a strong, hindered base such as lithium 2,2,6,6-tetramethylpiperidide (LTMP). acs.org The proposed mechanism commences with the deprotonation of the epoxide at the carbon atom alpha to the oxygen, a process that occurs exclusively trans to the adjacent alkyl chain. acs.org This stereospecific deprotonation generates a transient α-lithiated epoxide, which can be viewed as a carbenoid-like species. This intermediate then undergoes an intramolecular cyclization, where the nucleophilic carbon attacks the tethered alkene. The reaction is believed to proceed through a chair-like transition state, which accounts for the high diastereoselectivity observed in the formation of the trans-bicyclo[3.1.0]hexan-2-ol product. acs.org The efficiency of this lithium amide-induced intramolecular cyclopropanation has been demonstrated on a multi-kilogram scale, highlighting its practical utility. d-nb.info
Another significant mechanistic pathway for the formation of the bicyclo[3.1.0]hexane ring system is the intramolecular radical cyclopropanation of unactivated alkenes with aldehydes. This method, which utilizes a Cu(I)/secondary amine cooperative catalyst, allows for the construction of the bicyclic skeleton and can be performed asymmetrically to yield enantioenriched products. researchgate.net Preliminary mechanistic studies suggest that this formal [2+1] cycloaddition proceeds via a stepwise radical process. researchgate.netcdnsciencepub.com
Photochemical Reaction Mechanisms (e.g., Diradical or Zwitterionic Intermediates)
The photochemistry of bicyclo[3.1.0]hexane derivatives, particularly α,β-unsaturated ketones like bicyclo[3.1.0]hex-3-en-2-ones, has been a subject of extensive mechanistic investigation, focusing on the nature of the key intermediates. nih.govresearchgate.net These photochemical rearrangements often lead to the formation of phenolic compounds and are believed to proceed through either diradical or zwitterionic intermediates. nih.gov
Computational studies on the photochemical rearrangement of bicyclo[3.1.0]hex-3-en-2-one to the ketonic tautomer of phenol (B47542) provide compelling evidence for the involvement of a diradical intermediate. researchgate.net The reaction is thought to initiate from the lowest-energy triplet state (T1) of the bicyclic ketone. researchgate.netresearchgate.net From this excited state, the cleavage of the internal C1-C5 bond of the cyclopropane (B1198618) ring is essentially barrierless, leading to the formation of an intermediate. researchgate.net Subsequent intersystem crossing (ISC) to the ground state potential energy surface (S0) yields a singlet intermediate. researchgate.net Computational analysis suggests that this singlet intermediate is best described as a diradical with a polarized carbonyl group, rather than a zwitterion. researchgate.net This diradical intermediate then undergoes a 1,2-hydrogen shift to afford the final phenolic product. researchgate.net The small calculated spin-orbit coupling at the S0/T1 intersection point suggests that the intersystem crossing is the rate-determining step of this photochemical rearrangement. researchgate.net
These photochemical rearrangements are not limited to simple phenols. Substituted bicyclo[3.1.0]hex-3-en-2-ones can be transformed into a variety of 3-hydroxybenzoic acid derivatives, further highlighting the synthetic utility of these photochemical transformations. nih.gov The regioselective synthesis of ortho-substituted phenols has also been achieved through the photochemical rearrangement of 3-substituted bicyclo[3.1.0]hex-3-en-2-ones. wikipedia.org
Intramolecular Rearrangement Mechanisms (e.g., Wolff Rearrangement)
The Wolff rearrangement is a powerful tool in organic synthesis for the conversion of α-diazocarbonyl compounds into ketenes, which can then be trapped by various nucleophiles to generate carboxylic acid derivatives or participate in cycloaddition reactions. acs.org A particularly valuable application of the Wolff rearrangement is in ring-contraction reactions. When a cyclic α-diazo ketone undergoes the Wolff rearrangement, the resulting ring-contracted ketene (B1206846) can be trapped to afford a smaller ring system. acs.org
This strategy is especially effective for the synthesis of strained ring systems, and there are numerous examples of its use in contracting a cyclopentanone (B42830) to a cyclobutane (B1203170) or a cyclobutanone (B123998) to a cyclopropane. acs.org While direct examples of the Wolff rearrangement for the synthesis of this compound are not prevalent in the literature, the general principle of this rearrangement offers a potential, albeit challenging, retrosynthetic pathway. One could envision a scenario where a suitably functionalized bicyclo[4.1.0]heptan-2-one derivative, upon conversion to the corresponding α-diazo ketone, could undergo a Wolff rearrangement to furnish a bicyclo[3.1.0]hexane-6-carboxylic acid derivative. The stereochemical outcome of the migrating group is retained during the rearrangement, a key feature that could be exploited for stereocontrol. acs.org
Metal-Catalyzed Reaction Mechanisms in Bicyclo[3.1.0]hexane Synthesis (e.g., Gold(I)-Catalysis)
Metal catalysis provides a versatile and efficient platform for the synthesis of bicyclo[3.1.0]hexane derivatives. Gold(I) complexes, in particular, have emerged as powerful catalysts for the cycloisomerization of 1,5-enynes to form the bicyclo[3.1.0]hexane skeleton. acs.orgresearchgate.net
The generally accepted mechanism for the gold(I)-catalyzed cycloisomerization of 1,5-enynes involves the initial coordination of the gold(I) catalyst to the alkyne moiety, which renders it susceptible to nucleophilic attack. acs.org This is followed by an intramolecular 5-endo-dig cyclization, where the alkene attacks the activated alkyne. This cyclization leads to the formation of a cyclopropyl (B3062369) gold(I)-carbene intermediate. The final step involves the protodeauration of this intermediate to regenerate the gold(I) catalyst and afford the bicyclo[3.1.0]hexene product.
This methodology has been shown to be highly versatile, tolerating a wide range of substituents on the enyne substrate. Furthermore, enantioselective versions of this reaction have been developed using chiral phosphoramidite (B1245037) ligands in conjunction with gold(I) catalysts, providing access to densely functionalized and enantiomerically enriched bicyclo[3.1.0]hexanes. wiley-vch.de
Stereoelectronic Effects Governing Reactivity and Selectivity in Bicyclo[3.1.0]hexane Systems
Stereoelectronic effects play a crucial role in dictating the reactivity and stereochemical outcome of reactions involving bicyclo[3.1.0]hexane systems. The rigid, fused-ring structure of this scaffold creates distinct steric environments and imposes specific geometric constraints that influence the approach of reagents and the stability of transition states.
In the intramolecular cyclopropanation of unsaturated epoxides to form trans-bicyclo[3.1.0]hexan-2-ols, the high diastereoselectivity is a direct consequence of stereoelectronic control. The deprotonation of the epoxide occurs specifically trans to the existing stereocenter, and the subsequent intramolecular cyclization proceeds through a well-defined chair-like transition state to minimize steric interactions. acs.org This leads to the predictable formation of the trans product. acs.org
Similarly, in the Simmons-Smith cyclopropanation of chiral allylic alcohols, the stereochemical outcome can often be predicted by considering the minimization of A1,3-strain in the transition state, where the reagent is delivered from the less hindered face of the molecule. nih.gov The hydroxyl group of the allylic alcohol can also act as a directing group, coordinating to the zinc carbenoid and influencing the facial selectivity of the cyclopropanation. nih.gov
The anomeric effect has also been shown to be a significant factor in the chemistry of nucleoside analogues incorporating the bicyclo[3.1.0]hexane scaffold. In these systems, the rigid conformation of the bicyclic core can lock the molecule into a specific geometry where the anomeric effect is either "on" or "off," which in turn influences the hydrolytic stability of the glycosidic bond. These examples underscore the profound impact of stereoelectronic effects on the chemical behavior of bicyclo[3.1.0]hexane derivatives.
Stereochemical and Conformational Analysis of Rel 1r,2r,5s Bicyclo 3.1.0 Hexan 2 Ol and Analogs
Assignment of Absolute and Relative Configurations
The stereochemistry of bicyclo[3.1.0]hexan-2-ol is defined by the spatial arrangement of substituents on its fused ring system. The designation rel-(1R,2R,5S) specifies the relative configuration of the stereocenters. This means that in a racemic mixture, one enantiomer will have the (1R,2R,5S) configuration, and its non-superimposable mirror image will have the (1S,2S,5R) configuration. The term "rel" indicates that the relationship between these stereocenters is fixed, even if the absolute configuration of the specific sample is not determined or is a mixture.
In synthetic chemistry, the absolute configuration of bicyclo[3.1.0]hexane derivatives is often determined through methods such as X-ray crystallography or by correlation with a chiral standard. researchgate.net For instance, the absolute configuration of a complex bicyclo[3.1.0]hexane analog was determined to be 1(R), 2(R), 3(R), 4(R), and 5(S) by comparing it to the known configurations of stereogenic centers in an O-acetyl-(S)-mandelic acid group used during a late-stage resolution step. researchgate.net The synthesis of specific enantiomers often starts from readily available chiral precursors, such as (R)-epichlorohydrin, to control the stereochemical outcome. acs.orgnih.gov
Conformational Analysis of the Bicyclo[3.1.0]hexane Ring System
Cyclopropane (B1198618) Ring Puckering and Strain
The three-membered cyclopropane ring is inherently strained due to its acute C-C-C bond angles (approximately 60°), which deviate significantly from the ideal tetrahedral angle of 109.5°. This high degree of angle and torsional strain makes the ring rigid and puckered. In the bicyclo[3.1.0]hexane system, this strain influences the conformation of the adjacent five-membered ring. nih.gov The rigidity of the cyclopropane portion is a key feature leveraged in the design of conformationally restricted analogs of bioactive molecules. mdpi.comnih.gov By incorporating this scaffold, chemists can limit the rotational freedom of substituent side chains, a strategy used to improve selectivity for biological targets. nih.gov
Five-Membered Ring (Cyclopentane) Conformations (e.g., Envelope Conformations)
Computational and experimental studies, including single-crystal X-ray diffraction, have shown that the bicyclo[3.1.0]hexane skeleton preferentially adopts a boat-like conformation. rsc.orgconicet.gov.ar This is in contrast to a simple cyclopentane (B165970) ring, which typically favors a twisted or envelope conformation. The fusion with the cyclopropane ring introduces significant steric hindrance that destabilizes a potential chair-like conformation. conicet.gov.ar
In the preferred boat conformation, the five-membered ring is appreciably flattened compared to an unsubstituted cyclopentane. rsc.org This arrangement can also be described as an envelope conformation where the "flap" atom is cis to the cyclopropane group. researchgate.net This conformational preference is a dominant factor, with boat-like conformers calculated to be much more stable than their chair-like counterparts. researchgate.net
Impact of Substituents on Molecular Conformation and Stereoisomer Interconversion
Substituents on the bicyclo[3.1.0]hexane ring can significantly influence its conformational stability and the orientation of appended chemical groups. The rigid nature of the scaffold is often exploited to control the spatial positioning of side chains. mdpi.comnih.gov
One key concept is "cyclopropylic strain," a steric repulsion analogous to 1,3-allylic strain, which occurs between adjacent cis-configured substituents on the cyclopropane ring. mdpi.com This strain can be used to restrict bond rotation and favor specific conformers (e.g., syn or anti orientations of a side chain relative to the ring system). mdpi.comnih.gov
Alternatively, the bicyclo[3.1.0]hexane framework itself can act as a rigid "splint" to lock a side chain into a desired orientation, a strategy that has proven effective in developing selective ligands for biological receptors. mdpi.comnih.gov For example, using this scaffold to create conformationally restricted histamine (B1213489) analogs led to compounds with high selectivity for the H₃ receptor over the H₄ receptor. mdpi.com The size of substituents also plays a role; larger substituents can further destabilize less-favored conformations, such as the chair-like form, due to increased steric or electronic effects. conicet.gov.ar While photochemical conditions can induce interconversion between isomers of some bicyclo[3.1.0]hexene derivatives, this is generally not a factor under standard synthetic or physiological conditions.
Diastereomeric Ratios and Enantiomeric Excess in Synthetic Pathways
The synthesis of rel-(1R,2R,5S)-bicyclo[3.1.0]hexan-2-ol and its analogs often generates mixtures of diastereomers and requires careful control to achieve high enantiomeric excess (ee). The stereochemical outcome is highly dependent on the chosen synthetic route and reaction conditions.
Intramolecular cyclopropanation is a common method for forming the bicyclo[3.1.0]hexane core. For example, treating 1,2-epoxy-5-hexene (B51907) with lithium 2,2,6,6-tetramethylpiperidide (LTMP) yields trans-bicyclo[3.1.0]hexan-2-ol. organic-chemistry.org A key advantage of this method is its stereospecificity; when an enantioenriched epoxide is used as the starting material, its enantiomeric excess is maintained in the final bicyclic product. organic-chemistry.org Similarly, a catalytic version of this cyclopropanation has been developed for the large-scale synthesis of (1R,5S)-bicyclo[3.1.0]hexan-2-one, a related ketone. researchgate.netepa.govacs.org
Other synthetic methods report varying levels of diastereoselectivity. A (3+2) annulation of cyclopropenes with aminocyclopropanes to produce bicyclo[3.1.0]hexanes resulted in a nearly equal mixture of diastereoisomers. semanticscholar.org In contrast, other reactions, such as a base-promoted ring contraction or a dihydroxylation, have been shown to proceed with excellent diastereoselectivity, yielding products with greater than 99% diastereomeric purity after purification. researchgate.net Chemoenzymatic methods, such as the enantioselective hydrolysis of racemic acetates using lipases or whole-cell biocatalysts, have proven highly effective for obtaining bicyclic alcohols with high enantiomeric excess. researchgate.netscirp.org
The table below summarizes reported diastereomeric ratios and enantiomeric excess for the synthesis of various bicyclo[3.1.0]hexane derivatives.
| Synthetic Method | Substrate(s) | Product(s) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference(s) |
| (3+2) Annulation (Photoredox Catalysis) | Cyclopropene and N-cyclopropyl-4-methoxy-2,6-dimethylaniline | Substituted bicyclo[3.1.0]hexane | 55:45 | N/A | semanticscholar.org |
| Pauson-Khand Reaction | Cyclopropene and terminal alkynes | 3-Substituted-bicyclo[3.1.0]hex-3-en-2-ones | 58:42 | N/A | researchgate.net |
| Dihydroxylation (Upjohn conditions) | Bicyclic alkene | Bicyclic triol | >99% (after chromatography) | N/A | researchgate.net |
| Base-Promoted Ring Contraction | Epoxy ketone | Bicyclic diol | 96:4 (crude), >99% (isolated) | N/A | researchgate.net |
| Enantioselective Hydrolysis (C. parapsilosis) | (RS)-1-(2-bromocyclohex-1-en-1-yl) but-3-yn-1-yl acetate (B1210297) | (R)-alcohol | N/A | >99% | scirp.org |
| Intramolecular Cyclopropanation (LTMP) | Enantioenriched 1,2-epoxy-5-hexene | trans-bicyclo[3.1.0]hexan-2-ol | N/A | Maintained from starting material | organic-chemistry.org |
| Asymmetric Synthesis (from (R)-epichlorohydrin) | (R)-epichlorohydrin | (1R,5R)-2,2-dimethoxybicyclo[3.1.0]hexan-3-one | N/A | >99% | nih.gov |
Advanced Spectroscopic Characterization Techniques for Bicyclo 3.1.0 Hexan 2 Ol Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for characterizing the intricate structural features of bicyclo[3.1.0]hexan-2-ol derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed insights into the molecular framework.
¹H NMR Spectroscopy for Proton Environments and Coupling
Proton nuclear magnetic resonance (¹H NMR) spectroscopy allows for the identification and differentiation of the various protons within the rel-(1R,2R,5S)-bicyclo[3.1.0]hexan-2-ol molecule. The chemical shift of each proton is influenced by its local electronic environment, while spin-spin coupling patterns reveal the connectivity between neighboring protons.
In the case of a related compound, (1R,5S)-bicyclo[3.1.0]hexan-2-one, the proton NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows a complex multiplet for five protons between δ 2.19 and 1.94 ppm. acs.org Additional multiplets for individual protons are observed between δ 1.78-1.70 ppm, 1.22-1.14 ppm, and 0.96-0.88 ppm. acs.org These signals correspond to the protons on the bicyclic core, with their specific chemical shifts and coupling constants being determined by their stereochemical relationships (endo vs. exo) and proximity to the hydroxyl group in the corresponding alcohol. The rigid, boat-like conformation of the bicyclo[3.1.0]hexane system significantly influences these parameters. acs.org
Table 1: Representative ¹H NMR Data for a Bicyclo[3.1.0]hexane Derivative
| Proton | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H-2, H-3, H-4, H-6 (endo/exo) | 1.94 - 2.19 | m |
| H-1 | 1.70 - 1.78 | m |
| H-5 | 1.14 - 1.22 | m |
| H-6 (endo/exo) | 0.88 - 0.96 | m |
Note: This data is for the related ketone, (1R,5S)-bicyclo[3.1.0]hexan-2-one, and serves as an illustrative example. The presence of a hydroxyl group in this compound would alter the chemical shifts, particularly for the proton on C-2.
¹³C NMR Spectroscopy for Carbon Skeleton and Hybridization
Carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, with its chemical shift indicating its hybridization state (sp², sp³) and the nature of its substituents.
For the related (1R,5S)-bicyclo[3.1.0]hexan-2-one, the ¹³C NMR spectrum reveals a carbonyl carbon at δ 215.2 ppm. acs.org The remaining five carbons of the bicyclic system appear at δ 31.4, 27.4, 22.6, 21.6, and 13.5 ppm. acs.org In this compound, the carbon bearing the hydroxyl group (C-2) would be shifted upfield compared to the ketone, appearing in the typical range for a secondary alcohol, while the other carbon signals would also experience shifts due to the change in functionality.
Table 2: ¹³C NMR Chemical Shifts for a Bicyclo[3.1.0]hexane Derivative
| Carbon | Chemical Shift (ppm) |
|---|---|
| C-2 | 215.2 |
| C-4 | 31.4 |
| C-3 | 27.4 |
| C-1 | 22.6 |
| C-6 | 21.6 |
| C-5 | 13.5 |
Note: This data is for (1R,5S)-bicyclo[3.1.0]hexan-2-one. The chemical shift for C-2 in this compound would be significantly different.
Dynamic NMR Studies for Conformational Dynamics
The bicyclo[3.1.0]hexane framework, while rigid, can still exhibit conformational dynamics. acs.org Dynamic NMR (DNMR) studies, which involve recording NMR spectra at variable temperatures, can be employed to investigate these dynamic processes. By analyzing changes in the NMR lineshapes as a function of temperature, it is possible to determine the energy barriers associated with conformational interconversions, such as the "flattened boat" conformation observed in related systems. acs.org These studies provide valuable information on the molecule's flexibility and the relative stability of its different conformations. acs.orgresearchgate.net
Mass Spectrometry for Molecular Mass and Fragmentation Patterns
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation patterns. For this compound (C₆H₁₀O), the expected exact mass is approximately 98.07 g/mol .
Upon ionization, typically through electron impact (EI), the molecular ion is formed. This ion can then undergo characteristic fragmentation, providing clues about the molecule's structure. For alcohols, the molecular ion peak may be small or absent. libretexts.org Common fragmentation pathways for cyclic alcohols include the loss of a water molecule (M-18) and cleavage of the carbon-carbon bond adjacent to the hydroxyl group. libretexts.org The resulting fragmentation pattern is a unique fingerprint of the molecule. For instance, a derivative, bicyclo[3.1.0]hexane-6-methanol, 2-hydroxy-1,4,4-trimethyl-, shows a molecular weight of 170.25 g/mol , consistent with its formula C₁₀H₁₈O₂. spectrabase.com
Chiroptical Spectroscopic Methods for Stereochemical Analysis
Chiroptical methods are essential for determining the absolute configuration of chiral molecules like this compound. These techniques measure the differential interaction of the molecule with left and right circularly polarized light.
Electronic Circular Dichroism (ECD)
Electronic Circular Dichroism (ECD) spectroscopy is a form of UV-Vis spectroscopy that is sensitive to the three-dimensional arrangement of atoms in a chiral molecule. encyclopedia.pub Enantiomers will produce mirror-image ECD spectra. encyclopedia.pub The sign and intensity of the Cotton effects in an ECD spectrum are highly dependent on both the absolute configuration and the conformation of the molecule. encyclopedia.pub
The determination of the absolute configuration of bicyclo[3.1.0]hexane derivatives can be achieved by comparing experimentally measured ECD spectra with those predicted by theoretical calculations, often using density functional theory (DFT). rsc.org This combination of experimental and computational approaches provides a high degree of confidence in assigning the absolute stereochemistry of complex chiral molecules. rsc.orgresearchgate.net
Table 3: Summary of Spectroscopic Techniques and Their Applications
| Technique | Information Obtained |
|---|---|
| ¹H NMR | Proton environments, connectivity, and stereochemical relationships. |
| ¹³C NMR | Carbon skeleton, hybridization, and functional groups. |
| Dynamic NMR | Conformational dynamics and energy barriers. |
| Mass Spectrometry | Molecular weight and fragmentation patterns. |
Optical Rotation Dispersion (ORD)
Optical Rotation Dispersion (ORD) is a powerful chiroptical technique used to determine the absolute configuration of chiral compounds. rsc.org The method involves measuring the specific rotation of a substance over a range of wavelengths. For complex molecules like bicyclo[3.1.0]hexane derivatives, experimental ORD spectra are compared with theoretical spectra generated using Density Functional Theory (DFT) calculations. rsc.orgdocumentsdelivered.com
In a study of a pair of enantiomeric bicyclo[3.1.0]hexane derivatives, researchers performed extensive conformational searches and carried out DFT simulations of the ORD spectra for all low-energy conformers. rsc.orgresearchgate.net By comparing the simulated spectra with the experimentally measured ORD data, they were able to assign the absolute configuration with a high degree of certainty. documentsdelivered.comresearchgate.net The process demonstrates that a combination of experimental ORD measurements and theoretical calculations is a reliable strategy for the stereochemical elucidation of these conformationally restricted molecules. researchgate.net
Table 1: ORD Analysis for Absolute Configuration Assignment
| Step | Description | Purpose |
|---|---|---|
| 1. Experimental Measurement | The ORD spectrum of the bicyclo[3.1.0]hexane derivative is measured in a suitable solvent (e.g., acetonitrile). rsc.org | To obtain the experimental chiroptical data for the compound. |
| 2. Conformational Search | Computational methods (e.g., B3LYP/6-311++G**) are used to identify all stable, low-energy conformers of the molecule. rsc.orgresearchgate.net | To ensure all significant molecular shapes are considered in the analysis. |
| 3. DFT Simulation | ORD spectra are calculated for each low-energy conformer using DFT (e.g., B3LYP/aug-cc-pVDZ level). documentsdelivered.com | To generate theoretical spectra for comparison. |
| 4. Comparison & Assignment | The experimental ORD spectrum is compared with the Boltzmann-averaged theoretical spectra for the possible enantiomers. | To assign the absolute configuration based on the best match between experimental and calculated data. documentsdelivered.com |
Vibrational Circular Dichroism (VCD)
Vibrational Circular Dichroism (VCD) is another critical chiroptical spectroscopy technique that provides detailed information about the three-dimensional structure of chiral molecules. rsc.org VCD measures the differential absorption of left and right circularly polarized infrared light by a molecule's vibrational transitions. researchgate.net This technique is particularly sensitive to the stereochemical arrangement of atoms.
For bicyclo[3.1.0]hexane derivatives, VCD spectra have been successfully measured and used in conjunction with ORD and Electronic Circular Dichroism (ECD). rsc.orgresearchgate.net The process mirrors that of ORD analysis, where experimental VCD spectra (measured in solvents like acetonitrile-d3) are compared against DFT-calculated spectra for various conformers. rsc.orgdocumentsdelivered.com The strength of this approach lies in its multi-technique validation; when ORD, VCD, and ECD analyses all point to the same absolute configuration, the assignment is considered highly reliable. rsc.orgdocumentsdelivered.com This combined approach is especially valuable for flexible chiral molecules with numerous rotatable bonds. researchgate.net
Table 2: Key Aspects of VCD Spectroscopy in Bicyclo[3.1.0]hexane Analysis
| Feature | Description | Reference |
|---|---|---|
| Technique Principle | Measures the difference in absorbance of left and right circularly polarized IR radiation during vibrational excitation. | researchgate.net |
| Application | Determination of absolute configuration and conformational analysis of chiral bicyclo[3.1.0]hexane derivatives. | rsc.org |
| Methodology | Comparison of experimental VCD spectra with DFT-simulated spectra for low-energy conformers. | documentsdelivered.comresearchgate.net |
| Synergy | Used in combination with ORD and ECD to provide a confident assignment of absolute stereochemistry. | rsc.org |
X-ray Crystallography for Definitive Three-Dimensional Structure Elucidation
While chiroptical methods are powerful, X-ray crystallography remains the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline compound. This technique provides precise coordinates of each atom in the crystal lattice, offering definitive proof of relative and absolute configuration. doi.org
In the study of bicyclo[3.1.0]hexane systems, X-ray crystallography has been used to confirm the absolute configuration of newly synthesized chiral derivatives. doi.org For example, after performing a lipase-catalyzed kinetic resolution to separate diastereoisomers of a bicyclo[3.1.0]hexane derivative, the absolute configuration of the pure products was confirmed by X-ray analysis. doi.org In another instance, the structure of a bicyclo[3.1.0]hexane-based nucleoside derivative was proven by X-ray crystallography, with data collected to refine the molecular structure. researchgate.net The five-membered ring in these bicyclic systems is often found in an envelope conformation, with the flap being cis to the cyclopropane (B1198618) group. researchgate.net
Table 3: Example Crystallographic Data for a Bicyclo[3.1.0]hexane Derivative
| Parameter | Value / Description |
|---|---|
| Compound | C6H3ClN4O2 (A bicyclo[3.1.0]hexane derivative precursor) |
| Crystal Appearance | Colorless, plate-like specimen |
| Specimen Dimensions | 0.060 mm x 0.200 mm x 0.260 mm |
| Significance | Provided definitive structural proof, including the arrangement of substituents on the bicyclic core. researchgate.net |
Gas Chromatography (GC) for Purity and Isomeric Composition Analysis
Gas Chromatography (GC) is a fundamental analytical technique for separating and analyzing volatile compounds. For bicyclo[3.1.0]hexan-2-ol and its derivatives, GC is essential for assessing sample purity and determining the composition of isomeric mixtures. wiley-vch.denist.gov The separation is typically achieved using capillary columns with various stationary phases. wiley-vch.denist.gov
Different isomers of bicyclo[3.1.0]hexan-2-ol can be resolved and identified by their retention times. For instance, the analysis of related compounds like sabinene (B1680474) hydrate (B1144303) (an isomer of 2-methyl-5-(1-methylethyl)bicyclo[3.1.0]hexan-2-ol) has been extensively documented. nist.govnist.gov The Kovats Retention Index (RI) is often calculated to standardize retention times across different systems, aiding in compound identification. Enantioselective gas chromatography can be employed for the differentiation of isomers.
Table 4: Gas Chromatography Data for Sabinene Hydrate (A Bicyclo[3.1.0]hexan-2-ol Derivative)
| Column Type | Active Phase | Kovats' RI (I) | Temperature Program | Reference |
|---|---|---|---|---|
| Capillary | HP-5MS | 1096 | 50°C (2 min), then 4 K/min to 280°C (10 min) | nist.gov |
| Capillary | DB-5 | 1068 | 50°C (5 min), then 0.5 K/min to 250°C (10 min) | nist.gov |
| Capillary | CP Sil 5 CB | 1053 | 50°C to 230°C at 3 K/min | nist.gov |
| Capillary | BP-1 | 1096 | 60°C, then 5°C/min to 220°C (5 min), then 3°C/min to 245°C (5 min) | nist.gov |
| Capillary | SPB-1 | 1051 | 70°C, then 3 K/min to 220°C (15 min) | nist.gov |
Data pertains to Bicyclo[3.1.0]hexan-2-ol, 2-methyl-5-(1-methylethyl)- (CAS 546-79-2), a closely related derivative.
Applications of Rel 1r,2r,5s Bicyclo 3.1.0 Hexan 2 Ol and Bicyclo 3.1.0 Hexane Scaffolds in Organic Synthesis
Bicyclo[3.1.0]hexane as a Key Chiral Building Block in Complex Molecule Synthesis
The bicyclo[3.1.0]hexane skeleton is a prevalent feature in numerous natural and synthetic compounds that exhibit significant biological activities. nih.govnih.gov Its rigid conformation and unique chemical reactivity, which allows for specific fragmentation and rearrangement reactions, make it a highly useful chiral building block in organic synthesis. nih.govresearchgate.net Natural terpenes, such as (+)-3-carene, serve as inexpensive and readily available starting materials for the synthesis of various chiral derivatives possessing the bicyclo[3.1.0]hexane moiety. doi.orgcolab.ws The application of this scaffold extends to the synthesis of marine-derived natural products and promising drug candidates for treating conditions ranging from cancer to psychiatric disorders. nih.gov
Table 1: Examples of Natural Products and Bioactive Compounds Featuring the Bicyclo[3.1.0]hexane Scaffold
| Compound Name | Source/Class | Reported Bioactivity | Reference |
|---|---|---|---|
| Crispatene | Marine Natural Product | Potent Bioactivities | nih.gov |
| Cycloeudesmol | Marine Sesquiterpene | Potent Bioactivities | nih.gov |
| Laurinterol | Marine Sesquiterpene | Potent Bioactivities | nih.gov |
| Eli Lilly's Glutamate (B1630785) Derivative 4 | Synthetic Drug Candidate | Treatment of Psychiatric Disorders | nih.gov |
| Arglabin Derivative 5 | Synthetic Drug Candidate | Anticancer | nih.gov |
Synthesis of Conformationally Restricted Analogues for Structure-Activity Relationship Studies
A primary application of the bicyclo[3.1.0]hexane scaffold is in the design of conformationally restricted analogues of biologically active molecules. By replacing a flexible portion of a molecule, such as a sugar ring or an alkyl chain, with the rigid bicyclic system, chemists can lock the molecule into a specific spatial arrangement. This strategy is crucial for investigating structure-activity relationships (SAR), as it helps to identify the specific conformation (the "bioactive conformation") required for a molecule to interact with its biological target, such as a receptor or enzyme. nih.govmdpi.comresearchgate.net
In medicinal chemistry, the bicyclo[3.1.0]hexane scaffold is used as a carbocyclic replacement for the furanose ring in nucleosides, creating a class of compounds known as methanocarba nucleosides. mdpi.com This modification locks the "pseudosugar" conformation into either a North (N, 2'-exo) or South (S, 3'-exo) pucker, mimicking the extreme conformations of natural ribose rings. oup.comrsc.org
These conformationally locked nucleosides are potent tools for probing nucleic acid structure and function and have led to the development of powerful antiviral agents. nih.govnih.gov For instance, North-methanocarba-thymidine (N-MCT) is a potent antiviral nucleoside. nih.govnih.gov A detailed synthesis for N-MCT has been established, which can be adapted to produce other nucleoside analogues. nih.gov Furthermore, these analogues are instrumental in designing selective ligands for adenosine (B11128) receptors, particularly the A₃ subtype, which is a target for inflammation and cancer therapies. mdpi.comnih.gov Research has shown that incorporating North-locked methanocarba nucleosides into siRNA duplexes can enhance their thermal stability and is compatible with the RNAi machinery. csic.es
Table 2: Research Findings on Methanocarba Nucleoside Analogues
| Analogue Type | Key Feature | Application/Finding | Reference |
|---|---|---|---|
| North-methanocarba-thymidine (N-MCT) | Conformationally restricted (North pucker) | Potent antiviral activity | nih.gov, nih.gov |
| Bicyclo[3.1.0]hexane-based A₃ Receptor Ligands | Scaffold replaces furanose ring | Increases A₃ adenosine receptor potency and selectivity | mdpi.com |
| Southern Conformer Methanocarba Nucleosides | Conformationally restricted (South pucker) | Generally devoid of antiviral activity, except for the adenosine analogue | rsc.org |
| Oligonucleotides with Methanocarba units | Incorporated into DNA/RNA strands | Used to study nucleic acid structure; North-locked units increase duplex stability | oup.com, csic.es |
The flexible neurotransmitter GABA has been a prime target for conformational restriction using the bicyclo[3.1.0]hexane backbone. researchgate.net This strategy led to the development of the first highly potent and selective inhibitors of the betaine/GABA transporter 1 (BGT-1), a protein involved in regulating GABA levels in the brain. researchgate.netacs.org The key compound, (1S,2S,5R)-5-aminobicyclo[3.1.0]hexane-2-carboxylic acid, known as bicyclo-GABA, demonstrated significant potency and selectivity as a BGT-1 inhibitor. ku.dk Further studies confirmed that these bicyclic analogues act as competitive inhibitors, binding to the transporter without being transported themselves. ku.dk This research highlights the effectiveness of using the rigid scaffold to achieve subtype selectivity among GABA transporters. researchgate.net
Table 3: Bicyclo[3.1.0]hexane-Based GABA Analogues as BGT-1 Inhibitors
| Compound | Key Structural Feature | Pharmacological Profile | Reference |
|---|---|---|---|
| (1S,2S,5R)-5-aminobicyclo[3.1.0]hexane-2-carboxylic acid (bicyclo-GABA) | GABA analogue with a bicyclo[3.1.0]hexane backbone | Potent and selective BGT-1 inhibitor (IC₅₀ = 0.59 µM) | researchgate.net, ku.dk |
| N-methylated bicyclo-GABA (Compound 2) | N-methylation of bicyclo-GABA | Potent and selective BGT-1 inhibitor; devoid of activity at GABAₐ receptors | ku.dk |
| Compound 4 | Bicyclo[4.1.0]heptane backbone | Selective BGT-1 inhibitor with low micromolar potency | acs.org |
By incorporating a bicyclo[3.1.0]hexane scaffold, researchers have successfully designed conformationally rigid analogues of histamine (B1213489). nih.govnih.gov This structural constraint has proven highly effective in achieving selectivity for the histamine H₃ receptor subtype over the H₄ subtype. nih.govresearchgate.net One notable compound from these studies exhibited a potent binding affinity (Kᵢ = 5.6 nM) for the H₃ receptor and demonstrated over 100-fold selectivity compared to the H₄ receptor. nih.govnih.gov These findings suggest that the bicyclo[3.1.0]hexane structure is a superior scaffold compared to simpler cyclopropane-based analogues for developing potent and selective H₃ receptor ligands, which have therapeutic potential in neurological and inflammatory disorders. nih.gov
Table 4: Binding Affinities of Conformationally Restricted Histamine Analogues
| Compound | Conformation | H₃ Receptor Kᵢ (nM) | H₄ Receptor Kᵢ (nM) | H₃/H₄ Selectivity | Reference |
|---|---|---|---|---|---|
| Compound 6 | Anti | 150 | >10000 | >67 | nih.gov |
| Compound 7 | Syn | 5.6 | 602 | >100 | nih.gov, nih.gov |
| ent-6 (enantiomer of 6) | Anti | 96 | >10000 | >104 | nih.gov |
| ent-7 (enantiomer of 7) | Syn | 12 | 1440 | 120 | nih.gov |
Role in the Synthesis of Advanced Pharmaceutical Intermediates (e.g., Lenacapavir Precursors)
The bicyclo[3.1.0]hexane framework is a cornerstone in the synthesis of advanced pharmaceutical ingredients. A prominent example is its use in the production of Lenacapavir (Sunlenca), a first-in-class, long-acting HIV capsid inhibitor. nih.govdrughunter.com A key structural component of Lenacapavir, known as "Fragment C," relies on a chiral bicyclo[3.1.0]hexane core. vcu.edu Specifically, the intermediate (1R,5S)-bicyclo[3.1.0]hexan-2-one is crucial for building this fragment. nih.govacs.org
The synthesis of this intermediate as a single enantiomer presents significant challenges. acs.org Initial manufacturing routes involved producing a racemic mixture and then separating the desired enantiomer using costly chiral chromatography, which results in a theoretical maximum yield of only 50%. drughunter.comacs.org To overcome this inefficiency, significant research has focused on developing scalable, asymmetric syntheses. nih.govvcu.edu One successful approach starts from the inexpensive commodity chemical (R)-epichlorohydrin and utilizes a catalytic intramolecular cyclopropanation to establish the chiral bicyclic core. nih.govresearchgate.net The alcohol rel-(1R,2R,5S)-Bicyclo[3.1.0]hexan-2-ol or its enantiomers can be key precursors, which are then oxidized to the required ketone, (1R,5S)-bicyclo[3.1.0]hexan-2-one, for subsequent elaboration into the final Lenacapavir fragment. vcu.eduresearchgate.net
Construction of Challenging All-Carbon Quaternary Stereocenters
One of the most formidable challenges in modern organic synthesis is the construction of all-carbon quaternary stereocenters—a carbon atom bonded to four other carbon atoms in a specific 3D arrangement. The task becomes even more difficult when two such centers are adjacent (vicinal). nih.govd-nb.info Chiral bicyclo[3.1.0]hexane derivatives are important synthetic targets precisely because they often contain these complex structural features. nih.govresearchgate.net
Recent advances in catalysis have provided innovative solutions to this problem. One groundbreaking method involves a copper(I)/secondary amine cooperative catalysis system that facilitates an intramolecular radical cyclopropanation. nih.govd-nb.info This reaction uses a simple aldehyde as the C1 source to construct the bicyclo[3.1.0]hexane skeleton with two vicinal all-carbon quaternary stereocenters in high yield and with excellent enantioselectivity. nih.govd-nb.info Another powerful strategy is the (3+2) annulation of cyclopropenes with aminocyclopropanes, which proceeds under mild photoredox conditions. nih.govrsc.org This convergent method allows for the rapid assembly of highly substituted bicyclo[3.1.0]hexanes with three contiguous stereocenters, including an all-carbon quaternary center, providing access to valuable building blocks for medicinal chemistry. nih.govrsc.org
Derivatization for Creating Novel Molecular Scaffolds and Chemical Space
The strategic modification of the bicyclo[3.1.0]hexane core is a powerful approach for generating novel molecular scaffolds and exploring new areas of chemical space. The inherent rigidity of this bicyclic system allows for the precise positioning of substituents in three-dimensional space, a crucial factor in designing molecules that can effectively interact with biological targets. evitachem.com
The derivatization of bicyclo[3.1.0]hexane scaffolds can be broadly categorized based on the type of transformation and the resulting molecular architecture. Key strategies include functionalization of the existing core, ring-system modifications, and its use as a constrained isostere for other common chemical motifs.
One of the primary applications of the bicyclo[3.1.0]hexane scaffold is as a conformationally constrained bioisostere for more flexible cyclic or acyclic moieties, such as cyclohexyl or piperazine (B1678402) groups. evitachem.comunife.it This rigidity can lead to enhanced binding affinity and selectivity for biological targets by locking the molecule in a bioactive conformation. For instance, the replacement of a furanose ring with a bicyclo[3.1.0]hexane system, referred to as a (N)-methanocarba scaffold, in adenosine derivatives has been shown to dramatically increase selectivity for the A3 adenosine receptor (A3AR). evitachem.comnih.gov This is attributed to the scaffold's ability to hold the 5'-substituent in a specific "North" conformation, which is optimal for receptor binding. evitachem.com
Furthermore, the bicyclo[3.1.0]hexane framework serves as a versatile template for the synthesis of complex polycyclic systems. For example, it has been utilized as a starting material in the enantioselective total synthesis of natural products like 4-epi-galiellalactone. researchgate.net These syntheses often involve intricate reaction cascades that leverage the inherent strain and reactivity of the bicyclic system to construct more elaborate molecular architectures.
The derivatization of the bicyclo[3.1.0]hexane core can lead to a wide range of novel compounds with potential therapeutic applications. The following table provides examples of such derivatives and their significance:
| Parent Scaffold | Derivative | Synthetic Transformation | Application/Significance | Reference |
| This compound | Functionalized bicyclo[3.1.0]hexane derivatives | Oxidation, amination, fluorination | Intermediates in the synthesis of metabotropic glutamate receptor (mGluR) modulators. google.com | google.com |
| Bicyclo[3.1.0]hexane | (N)-methanocarba nucleosides | Glycosylation with purine (B94841) or pyrimidine (B1678525) bases | Potent and selective A3 adenosine receptor agonists. nih.govnih.govnih.gov | nih.govnih.govnih.gov |
| Bicyclo[3.1.0]hexan-2-one | Pyrazole-fused bicyclo[3.1.0]hexanes | Claisen condensation and pyrazole (B372694) formation | Intermediate in the synthesis of the antiviral drug Lenacapavir. acs.org | acs.org |
| Bicyclo[3.1.0]hexane | 3-Azabicyclo[3.1.0]hexane derivatives | Ring expansion and nitrogen incorporation | Potential antibacterial agents and isosteres for morpholine (B109124) and piperazine. unife.it | unife.it |
| 5-Iodotriazoles | Bicyclo[3.1.0]hexane-fused heterocycles | Intramolecular cyclization and (3+2)-cycloaddition | Access to novel heterocyclic scaffolds. acs.org | acs.org |
The ability to generate such a diverse range of molecular scaffolds from a single core structure highlights the importance of the bicyclo[3.1.0]hexane framework in modern drug discovery and organic synthesis. The development of new synthetic methodologies continues to expand the possibilities for creating novel derivatives with unique properties and biological activities.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
